molecular formula C11H13Cl2NO3 B2910556 2-Chloro-N-(5-chloro-2,4-dimethoxyphenyl)propanamide CAS No. 1016757-52-0

2-Chloro-N-(5-chloro-2,4-dimethoxyphenyl)propanamide

Cat. No.: B2910556
CAS No.: 1016757-52-0
M. Wt: 278.13
InChI Key: CIKNJZYSUKFIRQ-UHFFFAOYSA-N
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Description

2-Chloro-N-(5-chloro-2,4-dimethoxyphenyl)propanamide is an organic compound with the molecular formula C11H13Cl2NO3 It is characterized by the presence of two chlorine atoms, two methoxy groups, and an amide functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-N-(5-chloro-2,4-dimethoxyphenyl)propanamide typically involves the reaction of 5-chloro-2,4-dimethoxyaniline with 2-chloropropanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The general reaction scheme is as follows:

5-chloro-2,4-dimethoxyaniline+2-chloropropanoyl chlorideThis compound\text{5-chloro-2,4-dimethoxyaniline} + \text{2-chloropropanoyl chloride} \rightarrow \text{this compound} 5-chloro-2,4-dimethoxyaniline+2-chloropropanoyl chloride→this compound

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-N-(5-chloro-2,4-dimethoxyphenyl)propanamide can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted by nucleophiles such as amines or thiols.

    Oxidation Reactions: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar aprotic solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or borane-tetrahydrofuran complex.

Major Products

    Substitution: Formation of substituted amides or thiol derivatives.

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of primary or secondary amines.

Scientific Research Applications

2-Chloro-N-(5-chloro-2,4-dimethoxyphenyl)propanamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Chloro-N-(5-chloro-2,4-dimethoxyphenyl)propanamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-N-(2,4-dimethoxyphenyl)-5-nitrobenzamide
  • 4-Chloro-N-(5-chloro-2,4-dimethoxyphenyl)benzamide
  • 2-Naphthalenecarboxamide, N-(5-chloro-2,4-dimethoxyphenyl)-3-hydroxy-

Uniqueness

2-Chloro-N-(5-chloro-2,4-dimethoxyphenyl)propanamide is unique due to its specific substitution pattern and functional groups, which confer distinct chemical and biological properties. Its combination of chlorine and methoxy groups, along with the amide functionality, makes it a versatile compound for various applications.

Properties

IUPAC Name

2-chloro-N-(5-chloro-2,4-dimethoxyphenyl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13Cl2NO3/c1-6(12)11(15)14-8-4-7(13)9(16-2)5-10(8)17-3/h4-6H,1-3H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIKNJZYSUKFIRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1=CC(=C(C=C1OC)OC)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13Cl2NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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